4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

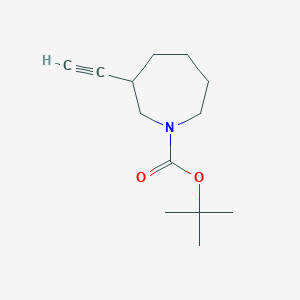

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H15BClFO3 and a molecular weight of 284.52 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Mécanisme D'action

Target of Action

Boronic esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, boronic esters like this compound serve as the organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic ester transfers its organyl group to the palladium, a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction forms carbon-carbon bonds, which are fundamental in organic synthesis. This reaction can be used to synthesize a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

Boronic esters are generally considered to be stable and environmentally benign . They are readily prepared and can be used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Analyse Biochimique

Biochemical Properties

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug design. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes, this compound can modulate cellular functions, leading to changes in cell behavior and physiology. For instance, it may affect the activity of kinases and phosphatases, thereby altering signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. The boronic acid group forms covalent bonds with serine or threonine residues in enzyme active sites, leading to enzyme inhibition. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that it can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-3-fluoro-2-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester.

Protodeboronation: Protic solvents or specific catalysts are used to facilitate this reaction.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Hydrolysis: The major product is 4-chloro-3-fluoro-2-formylphenylboronic acid.

Protodeboronation: The major product is the corresponding aryl compound.

Applications De Recherche Scientifique

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of advanced materials, such as polymers and electronic materials.

Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and fluoro substituents.

4-Formylphenylboronic Acid Pinacol Ester: Similar but lacks the chloro and fluoro substituents.

3-Chloro-2-formylphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro substituent.

Uniqueness

4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester is unique due to its specific substituents (chloro and fluoro groups), which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s physical properties, such as solubility and stability .

Propriétés

IUPAC Name |

3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIQLWVBIJRKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

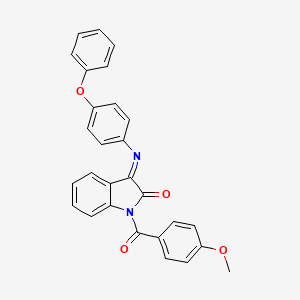

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

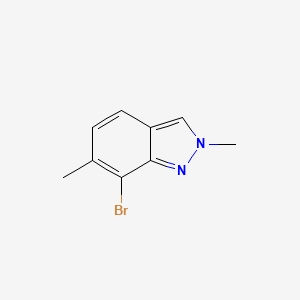

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

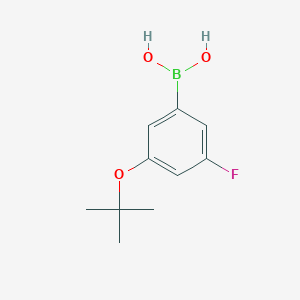

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

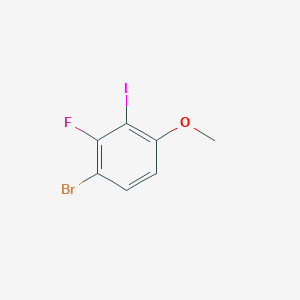

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)